

# A Comparative Guide to GPR55 Activation: GSK494581A vs. O-1602

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## Compound of Interest

Compound Name: GSK494581A

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent GPR55 agonists, **GSK494581A** and O-1602. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.

G protein-coupled receptor 55 (GPR55) has emerged as a novel therapeutic target for a range of physiological processes, including pain signaling, inflammation, and cancer.<sup>[1][2]</sup> Both **GSK494581A** and O-1602 are synthetic agonists used to probe the function of this receptor. Understanding their distinct characteristics is crucial for the design and interpretation of preclinical studies.

## Performance Comparison

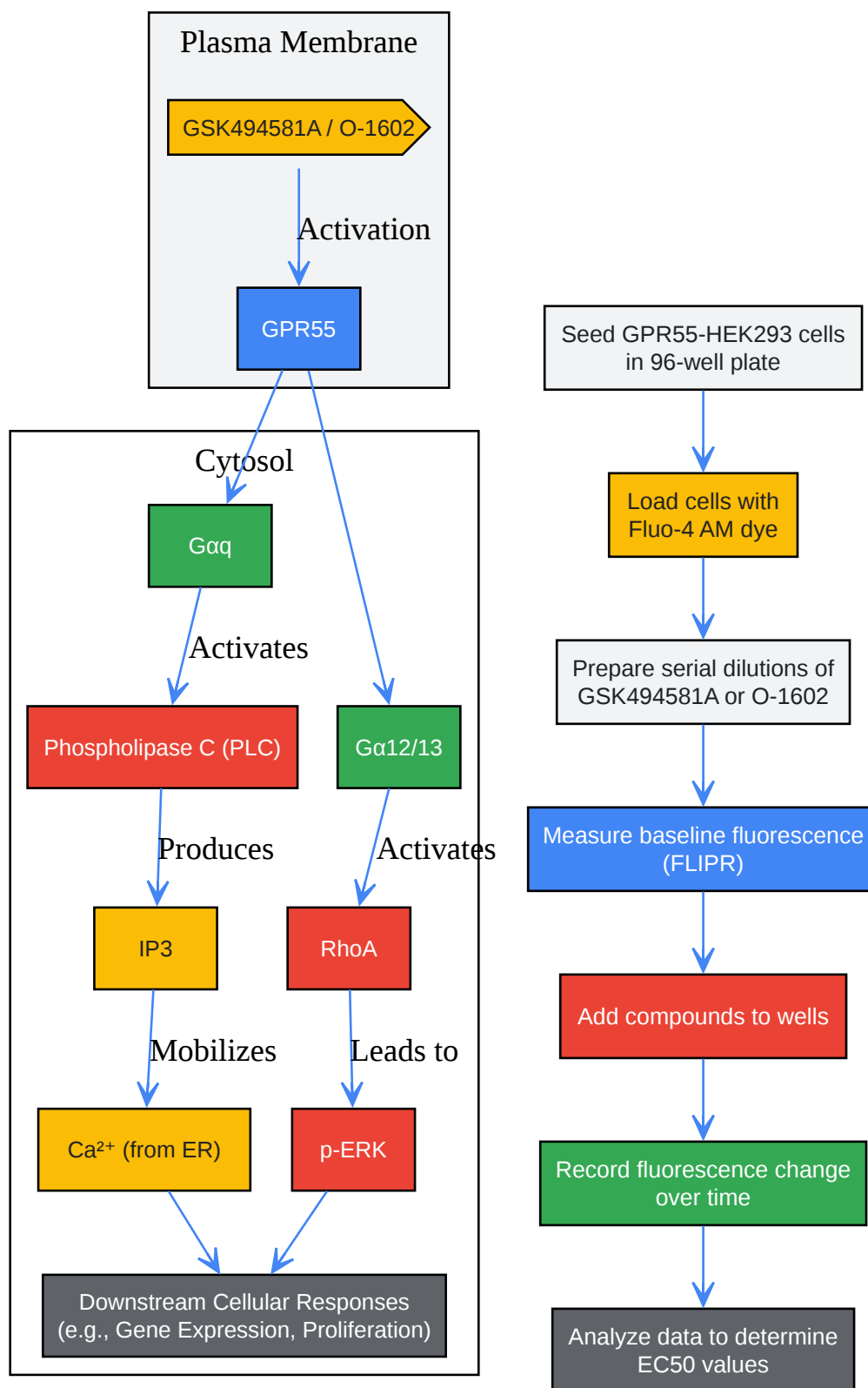
**GSK494581A** and O-1602 exhibit distinct potencies and selectivity profiles for GPR55. O-1602 is a more potent agonist for GPR55 with a reported EC<sub>50</sub> of 13 nM.<sup>[3][4]</sup> In contrast, **GSK494581A** demonstrates a pEC<sub>50</sub> of 6.8, which translates to an EC<sub>50</sub> of approximately 158 nM.<sup>[3][5]</sup>

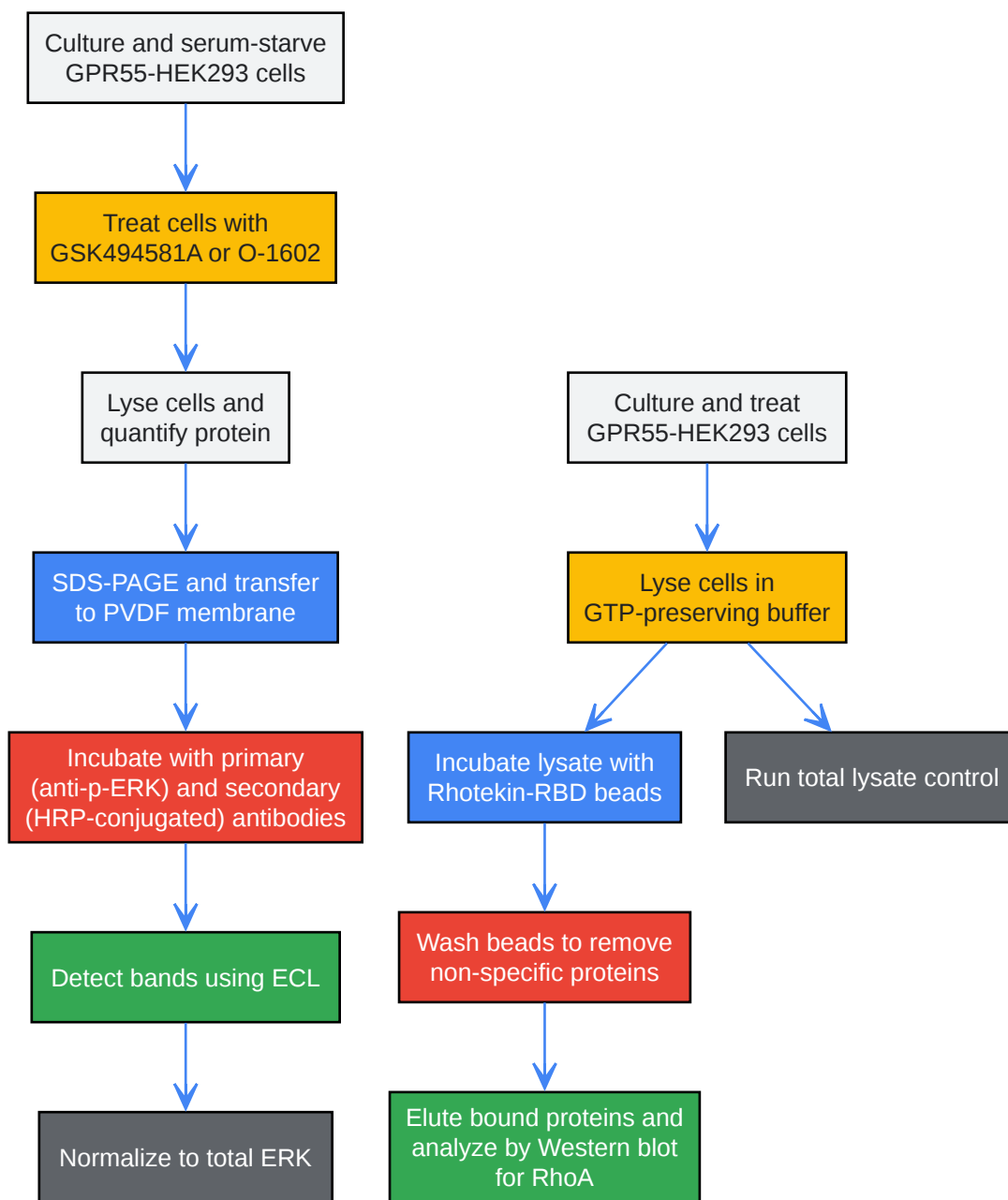
A critical differentiating factor is their off-target activity. **GSK494581A** is also recognized as an inhibitor of the glycine transporter subtype 1 (GlyT1).<sup>[3][5]</sup> Conversely, O-1602, an analog of cannabidiol, shows agonistic activity at GPR18, another orphan G protein-coupled receptor, but has negligible affinity for the classical cannabinoid receptors CB1 and CB2.<sup>[6][7][8]</sup>

Compound	Target	Activity	Potency (Human)	Off-Target Activity
GSK494581A	GPR55	Agonist	pEC50: 6.8 (~158 nM)[3][5]	GlyT1 inhibitor (pIC50: 5.0)[9]
O-1602	GPR55	Agonist	EC50: 13 nM[3][4]	GPR18 agonist[6][8]; No significant binding to CB1/CB2 (>30,000 nM)[3][4]

## GPR55 Signaling Pathways

Activation of GPR55 by agonists like **GSK494581A** and O-1602 initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gα12/13 proteins.[10][11] This leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key indicator of GPR55 activation.[10][12] Concurrently, activation of the Gα12/13 pathway leads to the activation of the small GTPase RhoA.[4][10] Furthermore, GPR55 activation has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream effector involved in cell proliferation and differentiation.[6]





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